molecular formula C17H17FN4O B2785281 3-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile CAS No. 2380077-84-7

3-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile

カタログ番号 B2785281
CAS番号: 2380077-84-7
分子量: 312.348
InChIキー: RTNIBOUIUAJRSB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC).

作用機序

3-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile irreversibly binds to the ATP-binding site of mutant EGFR, inhibiting its activity and preventing downstream signaling pathways that promote tumor growth and survival. It has a high degree of selectivity for mutant EGFR and does not inhibit wild-type EGFR or other receptor tyrosine kinases.
Biochemical and Physiological Effects:
3-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile has been shown to induce tumor regression and prolong progression-free survival in patients with EGFR T790M mutation. It has a favorable safety profile and minimal toxicity compared to first-generation and second-generation EGFR TKIs. However, it may cause adverse effects such as diarrhea, rash, and nausea, which are generally mild and manageable.

実験室実験の利点と制限

3-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile has several advantages for lab experiments, including high potency and selectivity for mutant EGFR, low toxicity, and favorable pharmacokinetic properties. However, its irreversible binding to EGFR may limit its use in certain experiments that require reversible inhibition. Additionally, its high cost and limited availability may restrict its use in some research settings.

将来の方向性

There are several future directions for the development and application of 3-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile. One area of research is the identification of biomarkers that can predict response to 3-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile and guide patient selection. Another area is the combination of 3-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile with other targeted agents or immunotherapy to enhance its efficacy and overcome resistance mechanisms. Additionally, the optimization of dosing and scheduling may further improve the therapeutic index of 3-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile. Finally, the investigation of the role of 3-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile in other types of cancer with EGFR mutations may expand its clinical utility.
Conclusion:
In conclusion, 3-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile is a promising third-generation EGFR TKI that has shown significant clinical activity in patients with EGFR T790M mutation. Its unique mechanism of action, favorable safety profile, and high selectivity make it a valuable tool for the treatment of NSCLC. Further research is needed to optimize its use and explore its potential in other cancer types.

合成法

The synthesis of 3-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile involves several steps, including the preparation of 4-(5-fluoropyrimidin-2-yl)oxypiperidine, which is then reacted with 4-(chloromethyl)benzonitrile to obtain the final product. The process involves the use of various reagents and solvents and requires careful control of reaction conditions to ensure high yield and purity.

科学的研究の応用

3-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has been shown to be highly effective in patients with EGFR T790M mutation, which is associated with resistance to first-generation and second-generation EGFR TKIs. 3-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile selectively inhibits mutant EGFR while sparing normal EGFR, which reduces the risk of toxicity and side effects.

特性

IUPAC Name

3-[[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O/c18-15-10-20-17(21-11-15)23-16-4-6-22(7-5-16)12-14-3-1-2-13(8-14)9-19/h1-3,8,10-11,16H,4-7,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNIBOUIUAJRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)F)CC3=CC(=CC=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)benzonitrile

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。